REACTION_SMILES
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[Br:1][c:2]1[c:3]([OH:16])[c:4]([N+:13]([O-:14])=[O:15])[c:5]([C:6](=[O:7])[OH:8])[c:9]([O:11][CH3:12])[cH:10]1.[CH3:17][CH2:18][OH:19]>>[Br:1][c:2]1[c:3]([OH:16])[c:4]([NH2:13])[c:5]([C:6](=[O:7])[OH:8])[c:9]([O:11][CH3:12])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)c(O)c([N+](=O)[O-])c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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COc1cc(Br)c(O)c(N)c1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |